molecular formula C7H11N3 B12282284 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

Katalognummer: B12282284
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: MSGXSUOARVWIGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is a heterocyclic compound that features a fused ring system combining imidazole and diazepine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a][1,4]diazepine-5-one, while reduction could produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the exploration of various derivatives with tailored properties for specific applications .

Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

InChI

InChI=1S/C7H11N3/c1-2-8-6-7-9-3-5-10(7)4-1/h3,5,8H,1-2,4,6H2

InChI-Schlüssel

MSGXSUOARVWIGR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=NC=CN2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.